molecular formula C12H9O3P B125338 Tri(2-furyl)phosphine CAS No. 5518-52-5

Tri(2-furyl)phosphine

Cat. No.: B125338
CAS No.: 5518-52-5
M. Wt: 232.17 g/mol
InChI Key: DLQYXUGCCKQSRJ-UHFFFAOYSA-N
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Description

Tri(2-furyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉O₃P. It is characterized by the presence of three furan rings attached to a central phosphorus atom. This compound is known for its utility as a ligand in various chemical reactions, particularly in transition metal-catalyzed processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri(2-furyl)phosphine can be synthesized through a multi-step process involving the reaction of furan with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Tri(2-furyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tri(2-furyl)phosphine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tri(2-furyl)phosphine is unique due to the presence of furan rings, which provide distinct electronic and steric properties compared to other phosphines. The furan rings are electron-rich, which can enhance the electron density on the phosphorus atom, making it a more effective ligand in certain catalytic processes .

Properties

IUPAC Name

tris(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQYXUGCCKQSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334690
Record name Tri(2-furyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5518-52-5
Record name Tri(2-furyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tris(furan-2-yl)phosphane
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Synthesis routes and methods

Procedure details

100 mg (0.431 mmol) of tri(2-furyl)phosphine oxide (31P NMR, s, −15.4) were treated with I2 11 mg (43 μmol) and tributylphosphine 180 μL (0.70 mmol) in acetonitrile/THF (1:1 v/v) 2 mL for 19 hours at room temperature, which gave 31P NMR integrated conversion of tri(2-furyl)phosphine (31P NMR, s, −76.5) in ca. 50%.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step One
Name
acetonitrile THF
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tri(2-furyl)phosphine
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Tri(2-furyl)phosphine
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Tri(2-furyl)phosphine
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Customer
Q & A

Q1: What is the molecular formula and weight of Tri(2-furyl)phosphine?

A1: this compound has the molecular formula C12H9O3P and a molecular weight of 232.17 g/mol.

Q2: What is unique about the structure of this compound?

A2: Unlike typical arylphosphines, this compound exhibits a distorted conformation rather than a propeller-like arrangement of its furyl rings. This distortion arises from the variation in O–P–C–C torsion angles within the molecule. []

Q3: How does the presence of the 2-furyl groups influence the electronic properties of this compound compared to triphenylphosphine?

A3: The 2-furyl groups in TFP are considered electron-withdrawing compared to the phenyl groups in triphenylphosphine. This makes TFP a weaker σ-donor and a stronger π-acceptor ligand. [, ]

Q4: What spectroscopic data is available for characterizing this compound?

A4: this compound can be characterized using various spectroscopic methods, including NMR spectroscopy (1H, 13C, 31P) and IR spectroscopy. X-ray crystallography studies have also provided valuable insights into its solid-state structure. [, , ]

Q5: Why is this compound often preferred over triphenylphosphine in Palladium-catalyzed Stille cross-coupling reactions?

A5: this compound, due to its weaker electron-donating ability, can accelerate Stille reactions by facilitating the rate-determining transmetalation step. This often leads to milder reaction conditions and reduced formation of unwanted byproducts. []

Q6: How is this compound employed in the synthesis of alkynes?

A7: this compound, in conjunction with a Palladium catalyst, enables the synthesis of both symmetrical and unsymmetrical 1,3-diynes. For symmetrical diynes, a Palladium/TFP catalyst system is used with 1,1-dibromo-1-alkenes as starting materials. Unsymmetrical diynes are accessed via Sonogashira coupling of 1,1-dibromo-1-alkenes with terminal alkynes using a Palladium catalyst, TFP as the ligand, and copper iodide as an additive. [, ]

Q7: What role does this compound play in the synthesis of heterocyclic compounds?

A8: this compound has been successfully employed in the Palladium-catalyzed synthesis of various heterocycles. For instance, it is utilized in the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. [] Additionally, it plays a key role in a one-pot approach for constructing eight-membered rings onto indoles, forming dihydrocycloocta[b]indoles. []

Q8: Are there examples of this compound being used in Rhodium-catalyzed reactions?

A9: Yes, this compound has proven effective in Rhodium-catalyzed reactions. One notable example is the diastereoselective reductive aldol addition of vinyl ketones, where cationic rhodium complexes modified with TFP show high syn-diastereoselectivity. [] Another application is in the Rhodium-catalyzed hydroboration of terminal alkynes with pinacolborane, where TFP proves superior to triphenylphosphine, yielding alkenylboronates with enhanced reaction rates and cleaner products. []

Q9: What are the advantages of using this compound in gold catalysis?

A10: In gold catalysis, this compound has demonstrated its utility in promoting ring-opening rearrangements of cyclopropenes. The specific choice of gold catalyst, either TFP-Au(MeCN)SbF6 or PNP(AuNTf2)2, dictates the reaction pathway, leading to either polysubstituted naphthols or aryl-substituted furans, respectively. This selectivity highlights the unique reactivity enabled by TFP in gold catalysis. []

Q10: Is this compound air-stable?

A10: this compound is air-sensitive and should be handled under an inert atmosphere to prevent oxidation.

Q11: How is this compound typically stored?

A11: To maintain its reactivity, this compound is best stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.

Q12: Are there any specific precautions needed when handling this compound?

A12: Due to its air sensitivity, handling this compound should be done using standard Schlenk techniques or in a glovebox to minimize exposure to air and moisture. Appropriate personal protective equipment should always be worn.

Q13: Have computational studies been conducted on this compound?

A14: Yes, computational methods such as Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties and reactivity of this compound and its metal complexes. []

Q14: How do modifications to the 2-furyl rings of this compound affect its properties?

A15: Introducing substituents onto the 2-furyl rings can alter the electronic and steric properties of this compound, influencing its coordination ability and catalytic activity. For example, replacing a 2-furyl group with a phenyl group can impact the 77Se NMR chemical shifts in phosphine selenides. []

Q15: Are there other heteroaryl phosphines with similar applications to this compound?

A16: Yes, tri(2-thienyl)phosphine is a related heteroaryl phosphine that exhibits both similarities and differences compared to TFP. While both can form gold(I) complexes, their coordination behaviors and intermolecular interactions can differ. []

Q16: How is this compound prepared?

A17: this compound is typically synthesized by reacting 2-furyllithium with phosphorus trichloride under controlled conditions. [, ]

Q17: Has this compound been used in the development of sensors for metal ions?

A18: Yes, this compound has been investigated for its potential in metal ion sensing. For example, a method for palladium detection utilizes this compound and hydrazine (NH2NH2) to enable the palladium-catalyzed deallylation of a fluorogenic chemodosimeter, providing a colorimetric or fluorometric signal in the presence of palladium. []

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